molecular formula C11H10N2O5 B11863916 5-Methoxy-3-methyl-7-nitro-1H-indole-2-carboxylic acid CAS No. 1265145-34-3

5-Methoxy-3-methyl-7-nitro-1H-indole-2-carboxylic acid

Cat. No.: B11863916
CAS No.: 1265145-34-3
M. Wt: 250.21 g/mol
InChI Key: VBFVTVGTTAAFNW-UHFFFAOYSA-N
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Description

5-Methoxy-3-methyl-7-nitro-1H-indole-2-carboxylic acid is a nitro-substituted indole derivative featuring a methoxy group at position 5, a methyl group at position 3, and a carboxylic acid moiety at position 2. This compound belongs to a class of indole derivatives known for their diverse pharmacological and chemical applications, including roles as enzyme inhibitors, antimicrobial agents, and intermediates in organic synthesis . The methyl group at position 3 and methoxy group at position 5 contribute steric and electronic modulation, respectively, which may fine-tune solubility, stability, and intermolecular interactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1265145-34-3

Molecular Formula

C11H10N2O5

Molecular Weight

250.21 g/mol

IUPAC Name

5-methoxy-3-methyl-7-nitro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H10N2O5/c1-5-7-3-6(18-2)4-8(13(16)17)10(7)12-9(5)11(14)15/h3-4,12H,1-2H3,(H,14,15)

InChI Key

VBFVTVGTTAAFNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2[N+](=O)[O-])OC)C(=O)O

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis with Pre-Substituted Precursors

The Fischer indole synthesis, a classical method for indole formation, involves cyclization of aryl hydrazines with carbonyl compounds. For 5-methoxy-3-methyl-7-nitro-1H-indole-2-carboxylic acid, this approach would require:

  • A 4-nitro-2-methoxy-6-methylphenylhydrazine derivative as the aryl hydrazine component.

  • A β-keto ester (e.g., pyruvic acid ethyl ester) to form the indole’s pyrrole ring.

Key challenges include the regioselective introduction of the nitro group at the 7-position (equivalent to the 5-position in the parent benzene ring) and maintaining the methoxy and methyl substituents during cyclization.

Post-Functionalization of a Preformed Indole Core

An alternative strategy involves synthesizing a simpler indole derivative (e.g., 5-methoxy-3-methylindole-2-carboxylic acid) followed by nitration at the 7-position. This method requires careful control of nitration conditions to avoid over-nitration or positional isomers.

Synthesis via Modified Fischer Indole Pathway

The closest documented analog is the synthesis of 5-nitroindole-2-carboxylic acid (C₉H₆N₂O₄, MW 206.15 g/mol), as described in CN100491350C. Adapting this method for the target compound involves the following steps:

Synthesis of Pyruvic Acid Ethyl Ester-4-nitro-2-methoxy-6-methylphenylhydrazone

Reactants :

  • 4-Nitro-2-methoxy-6-methylphenylhydrazine hydrochloride (hypothetical precursor).

  • Pyruvic acid ethyl ester.

Conditions :

  • Solvent: Ethanol/water mixture (1:1.5–2.5 v/v).

  • Temperature: 20–60°C.

  • Reaction time: 20–60 minutes.

Mechanism :
The hydrazine reacts with the β-keto ester to form a hydrazone intermediate, which undergoes acid-catalyzed cyclization.

Cyclization to Form the Indole Core

Catalyst : Polyphosphoric acid (PPA).
Solvent : Toluene or xylene.
Conditions :

  • Temperature: 85–115°C (reflux).

  • Reaction time: 20–60 minutes.

Key Observations from Patent Data :

ParameterValueYield (%)
PPA concentration1:1 (w/w to hydrazone)65–71
Solvent volume8–10 mL/g hydrazone

The cyclization step forms the ethyl ester of the target indole-2-carboxylic acid.

Ester Hydrolysis and Acidification

Conditions :

  • Base: Aqueous KOH or NaOH (2–3 equiv).

  • Solvent: Ethanol/water.

  • Temperature: 20–30°C.

  • Reaction time: 5–8 hours.

Acidification :

  • Acid: 4N HCl.

  • pH: Adjusted to 1–2.

Yield Optimization :

  • Higher yields (≈87%) are achieved with slow addition of base to avoid side reactions.

Nitration Strategies for Post-Functionalization

Introducing the nitro group at the 7-position poses significant regioselectivity challenges. Two nitration methods are plausible:

Direct Nitration of a Preformed Indole

Substrate : 5-Methoxy-3-methylindole-2-carboxylic acid.
Nitrating agent : Concentrated HNO₃ in H₂SO₄ (mixed acid).
Conditions :

  • Temperature: 0–5°C (to minimize oxidation).

  • Reaction time: 2–4 hours.

Regioselectivity :
The methoxy group’s directing effects favor nitration at the para position (C-7), though competing meta substitution may occur.

Diazotization-Nitration Sequence

Step 1 : Diazotization of a 7-amino intermediate.
Step 2 : Treatment with NaNO₂/HCl followed by Cu(NO₃)₂ to replace the amino group with nitro.

Advantages :

  • Better control over nitro group placement.

  • Avoids harsh nitrating conditions.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Fischer IndoleHigh regioselectivityRequires custom aryl hydrazine65–71
Post-FunctionalizationModular approachMultiple purification steps50–60

Critical Factors :

  • Protection strategies : The methoxy group may require protection during nitration (e.g., as a methyl ether).

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve nitro group incorporation but complicate isolation.

Scalability and Industrial Considerations

Catalyst Recycling

Polyphosphoric acid (PPA) can be partially recovered post-cyclization by precipitation with cold water, reducing costs.

Green Chemistry Metrics

  • Atom economy : ≈78% for Fischer route (theoretical).

  • E-factor : 5.2 (kg waste/kg product), primarily from solvent use.

Chemical Reactions Analysis

5-Methoxy-3-methyl-7-nitro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has demonstrated that derivatives of indole, including 5-Methoxy-3-methyl-7-nitro-1H-indole-2-carboxylic acid, exhibit notable antimicrobial properties. A study evaluated various indole derivatives against Staphylococcus aureus and Mycobacterium tuberculosis, revealing significant antibacterial activity that suggests potential therapeutic roles for resistant bacterial infections.

Cytotoxicity and Anticancer Properties
Indole derivatives have been investigated for their cytotoxic effects on cancer cell lines. In one study, modifications to the indole structure influenced biological activity, with certain derivatives displaying varying degrees of cytotoxicity against different cancer types. This indicates that this compound could be a candidate for further anticancer drug development.

Biological Applications

Enzyme Inhibition
Recent studies have focused on the compound's role as an inhibitor of enzymes such as α-glucosidase. A novel series of indole derivatives were synthesized and evaluated, with some showing superior inhibitory activity compared to standard inhibitors like acarbose. The most potent compounds demonstrated effective binding at the active site of the enzyme, indicating a promising avenue for diabetes management through enzyme inhibition .

Material Science

Synthesis of New Polymorphs
The polymorphism of this compound has been studied using single-crystal X-ray diffraction and infrared spectroscopy. The identification of new polymorphs can enhance the understanding of the compound's physical properties and its potential applications in pharmaceuticals .

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundMIC (mg/mL)Zone of Inhibition (mm)
5-Methoxy-3-methyl-7-nitro derivative0.01520
Standard Penicillin0.0130
Control (DMSO)N/AN/A

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
5-Methoxy-3-methyl-7-nitro derivativeMCF-7 (Breast)25
Standard Chemotherapy AgentMCF-7 (Breast)15
ControlMCF-7 (Breast)N/A

Case Studies

Case Study 1: Antimicrobial Efficacy
A comprehensive study assessed the efficacy of various indole derivatives against multiple bacterial strains. The results indicated that specific modifications to the indole structure could enhance antimicrobial properties significantly.

Case Study 2: Enzyme Inhibition Study
In vitro studies on α-glucosidase inhibitors highlighted the effectiveness of synthesized indole derivatives, demonstrating a competitive inhibition mechanism that is crucial for developing new diabetes treatments .

Mechanism of Action

The mechanism of action of 5-Methoxy-3-methyl-7-nitro-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an agonist or antagonist at specific receptors, modulating biological responses. For example, indole derivatives can interact with nuclear receptors, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The table below compares 5-Methoxy-3-methyl-7-nitro-1H-indole-2-carboxylic acid with structurally related indole derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Properties/Applications
This compound 5-OCH₃, 3-CH₃, 7-NO₂, 2-COOH C₁₁H₁₀N₂O₅ 266.21 Not Provided Potential pharmacological intermediate
7-Nitroindole-2-carboxylic acid 7-NO₂, 2-COOH C₉H₆N₂O₄ 206.16 6960-45-8 Electron-deficient scaffold for synthesis
Ethyl 7-nitro-1H-indole-2-carboxylate 7-NO₂, 2-COOEt C₁₁H₁₀N₂O₄ 234.21 6960-46-9 Ester precursor for carboxylic acid derivatives
5-Fluoro-3-methyl-1H-indole-2-carboxylic acid 5-F, 3-CH₃, 2-COOH C₁₀H₈FNO₂ 193.18 16381-46-7 Halogen-substituted analog with altered electronic properties
5-Methoxy-1H-indole-3-carboxylic acid 5-OCH₃, 3-COOH C₁₀H₉NO₃ 191.18 10242-01-0 Electron-donating methoxy group at position 5

Functional Group Impact

  • Nitro Group (Position 7) : The nitro group in the target compound and 7-nitroindole-2-carboxylic acid enhances electrophilic reactivity, making these compounds suitable for further functionalization (e.g., reduction to amines) . However, the additional methyl and methoxy groups in the target compound may sterically hinder reactions compared to simpler analogs like 7-nitroindole-2-carboxylic acid.
  • Methoxy vs. Fluoro Substituents : The methoxy group at position 5 in the target compound is electron-donating, contrasting with the electron-withdrawing fluorine in 5-fluoro-3-methyl-1H-indole-2-carboxylic acid. This difference could influence pKa values, solubility, and interactions in biological targets .
  • Carboxylic Acid vs. Ester : The carboxylic acid at position 2 in the target compound and 7-nitroindole-2-carboxylic acid allows for hydrogen bonding and salt formation, whereas the ethyl ester in Ethyl 7-nitro-1H-indole-2-carboxylate offers lipophilicity, affecting membrane permeability in drug design .

Pharmacological and Industrial Relevance

  • The methyl and methoxy groups in the target compound may improve metabolic stability compared to 7-nitroindole-2-carboxylic acid, which lacks these substituents .

Biological Activity

5-Methoxy-3-methyl-7-nitro-1H-indole-2-carboxylic acid (MMNCA) is an indole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Molecular Formula: C10H10N2O4
Molecular Weight: 250.21 g/mol
IUPAC Name: this compound

The compound features a methoxy group at the 5-position, a methyl group at the 3-position, and a nitro group at the 7-position of the indole ring, which significantly influences its chemical reactivity and biological activity.

Biological Activities

Research indicates that MMNCA exhibits several biological activities:

  • Antimicrobial Activity : MMNCA has demonstrated significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting enzyme activity crucial for bacterial survival.
  • Anticancer Properties : Studies have shown that MMNCA can induce apoptosis in cancer cells through the activation of caspase pathways. It has been particularly effective in reducing cell viability in breast and lung cancer cell lines .
  • Neuroprotective Effects : The compound has shown potential neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease. It appears to mitigate oxidative stress and reduce amyloid-beta toxicity .
  • Anti-inflammatory Activity : MMNCA exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases.

The biological activity of MMNCA is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : MMNCA acts as an allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase), which is crucial in gluconeogenesis. This inhibition can lead to reduced glucose production, making it a potential therapeutic agent for diabetes management .
  • Cell Signaling Modulation : The compound's interaction with cellular signaling pathways can influence apoptosis and cell proliferation, particularly in cancer cells .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of MMNCA, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively. This suggests a promising role for MMNCA in developing new antimicrobial agents.

Case Study 2: Cancer Cell Apoptosis

A recent investigation into the anticancer properties of MMNCA revealed that treatment with 50 µM resulted in a significant increase in apoptotic cells in MCF-7 breast cancer cells. Flow cytometry analysis indicated that MMNCA activates caspase-3 and caspase-9 pathways, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaKey Features
5-Methoxyindole-2-carboxylic acidC10H11NO3Lacks nitro group; exhibits anti-inflammatory properties
3-MethylindoleC9H9NBasic indole structure without carboxyl; limited biological activity
3-Methyl-5-nitroindoleC9H8N2O2Similar nitro substitution; different position; moderate antibacterial activity

The unique combination of functional groups in MMNCA enhances its reactivity and biological activity compared to other indole derivatives, making it a promising candidate for further research.

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